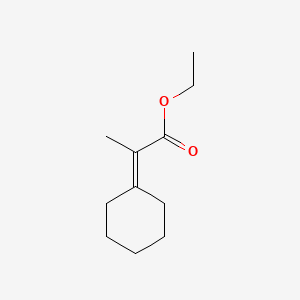

Ethyl 2-cyclohexylidenepropanoate

Descripción

Ethyl 2-cyclohexylidenepropanoate is an α,β-unsaturated ester characterized by a cyclohexylidene group conjugated to a propanoate backbone. This compound exhibits unique steric and electronic properties due to the rigid cyclohexene ring and the electron-withdrawing ester group. It is primarily utilized in organic synthesis as a dienophile in Diels-Alder reactions and as a precursor for bioactive molecules. Its reactivity is influenced by the conjugation between the carbonyl group and the cyclohexylidene moiety, which enhances electrophilicity at the β-position .

Propiedades

Número CAS |

63963-01-9 |

|---|---|

Fórmula molecular |

C11H18O2 |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

ethyl 2-cyclohexylidenepropanoate |

InChI |

InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h3-8H2,1-2H3 |

Clave InChI |

GKYTXKTWJSHPFK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=C1CCCCC1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclohexylidenepropanoate can be synthesized through the esterification of 2-cyclohexylidenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-cyclohexylidenepropanoate may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method ensures a consistent and efficient production of the ester, minimizing the formation of by-products.

Types of Reactions:

Hydrolysis: Ethyl 2-cyclohexylidenepropanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-cyclohexylidenepropanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Oxidation: Oxidation of ethyl 2-cyclohexylidenepropanoate can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.

Common Reagents and Conditions:

Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

Reduction: LiAlH4 in dry ether, room temperature.

Oxidation: KMnO4 in acidic or basic medium, elevated temperature.

Major Products Formed:

Hydrolysis: 2-cyclohexylidenepropanoic acid and ethanol.

Reduction: Corresponding alcohol.

Oxidation: Carboxylic acids.

Aplicaciones Científicas De Investigación

Ethyl 2-cyclohexylidenepropanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

Ethyl 2-cyclohexylidenepropanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share the ester functional group, ethyl 2-cyclohexylidenepropanoate is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the structural features of the cyclohexylidene ring are advantageous.

Comparación Con Compuestos Similares

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

Structural Differences :

- The cyano group (–CN) at the α-position and a 4-methylphenyl substituent at the β-position distinguish this compound from Ethyl 2-cyclohexylidenepropanoate.

- The absence of a cyclohexylidene ring reduces steric hindrance but increases electron deficiency due to the cyano group.

Reactivity :

- The cyano group enhances electrophilicity, making this compound more reactive in Michael additions compared to Ethyl 2-cyclohexylidenepropanoate.

- Crystallographic data (Acta Crystallogr. Sect. E) confirms a planar geometry, facilitating π-π stacking interactions with aromatic substrates .

| Property | Ethyl 2-cyclohexylidenepropanoate | Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate |

|---|---|---|

| Molecular Weight (g/mol) | ~182.22 | ~229.28 |

| Key Functional Groups | Ester, cyclohexylidene | Ester, cyano, 4-methylphenyl |

| Reactivity | Moderate dienophile | High electrophilicity |

Methyl 1-(methylamino)cyclohexanecarboxylate

Structural Differences :

- This compound features a cyclohexane ring substituted with a methylamino group and a methyl ester, contrasting with the unsaturated cyclohexylidene and ethyl ester in Ethyl 2-cyclohexylidenepropanoate.

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone

Structural Differences :

- Contains a cyclohexanone core with ethylamino and 3-hydroxyphenyl substituents, differing markedly in redox behavior compared to the ester-dominated Ethyl 2-cyclohexylidenepropanoate.

Spectroscopic Contrasts :

- ¹H NMR data (δ 7.48 ppm for aromatic protons) highlights electron-donating hydroxyl groups, which reduce electrophilicity compared to the electron-withdrawing ester in Ethyl 2-cyclohexylidenepropanoate .

| Property | Ethyl 2-cyclohexylidenepropanoate | 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone |

|---|---|---|

| Core Structure | Propanoate ester | Cyclohexanone |

| Key Reactivity | Electrophilic addition | Nucleophilic substitution |

| Bioactivity | Limited | Potential CNS activity (analog studies) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.